molecular formula C21H17F3N2O3 B11554627 2-(2-methylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

2-(2-methylphenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide

Cat. No.: B11554627
M. Wt: 402.4 g/mol
InChI Key: KSLKSDJHTLPNHQ-BRJLIKDPSA-N
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Description

2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a furan ring, and a hydrazide moiety

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide typically involves multiple steps, including the formation of the furan ring, introduction of the trifluoromethyl group, and the final condensation with the hydrazide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes .

Comparison with Similar Compounds

Similar compounds include other hydrazides and furan derivatives with trifluoromethyl groups. Compared to these compounds, 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

This detailed article provides a comprehensive overview of 2-(2-methylphenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17F3N2O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C21H17F3N2O3/c1-14-5-2-3-8-18(14)28-13-20(27)26-25-12-17-9-10-19(29-17)15-6-4-7-16(11-15)21(22,23)24/h2-12H,13H2,1H3,(H,26,27)/b25-12+

InChI Key

KSLKSDJHTLPNHQ-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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